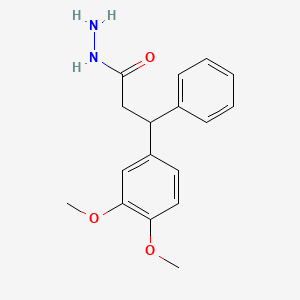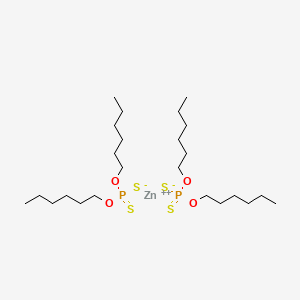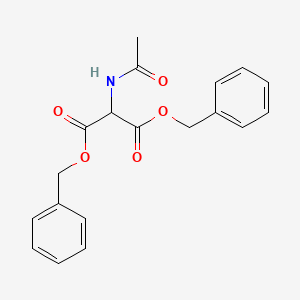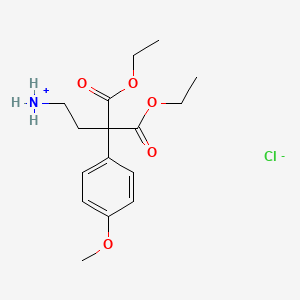
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is a chemical compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentenone chain. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative typically involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the cyclopentene ring. This is followed by the addition of a pentenone chain through a series of reactions involving aldehydes and ketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under high pressure and temperature. Catalysts such as palladium or platinum are used to facilitate the reactions, and the product is purified through distillation and crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is utilized in several scientific research fields:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Penten-2-one, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
- 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Uniqueness
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
68039-03-2 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-5-(2,2,3,4-tetramethylcyclopent-3-en-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-9-13(8-6-7-11(2)15)14(4,5)12(10)3/h6-7,13H,8-9H2,1-5H3/b7-6+ |
InChI-Schlüssel |
FKDQKLCOBQJMHY-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=C(C(C(C1)C/C=C/C(=O)C)(C)C)C |
Kanonische SMILES |
CC1=C(C(C(C1)CC=CC(=O)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















